4-Hydroxycyclophosphamide
Descripción
Propiedades
IUPAC Name |
2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANONBLIHMVXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960669 | |
| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40277-05-2 | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40277-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040277052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40277-05-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Bis(2-chloroethyl)amino]-4-hydroxy-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCYCLOPHOSPHAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XBF4E50HS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxycyclophosphamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Biocatalytic Hydroxylation with Unspecific Peroxygenases
The enzymatic synthesis of 4-OHCP using fungal unspecific peroxygenases (UPOs) has emerged as a high-yield alternative to traditional chemical methods. Marasmius rotula UPO (MroUPO) catalyzes the hydroxylation of cyclophosphamide to 4-OHCP with high regioselectivity, mimicking the human cytochrome P450 (CYP450) pathway while avoiding complex side reactions.
Reaction Conditions and Optimization
-
Enzyme Screening : Among four tested UPOs, MroUPO demonstrated superior activity, achieving 72% conversion of CPA to 4-OHCP under optimized conditions.
-
Hydrogen Peroxide Supply : A continuous H<sub>2</sub>O<sub>2</sub> delivery system (5 mM h<sup>−1</sup>) stabilized enzyme activity and minimized oxidative degradation.
-
pH and Temperature : Reactions conducted in sodium acetate buffer (20 mM, pH 5.5) at 25°C maximized product yield.
Scalability and Yield
-
Semi-Preparative Scale : A 100 mL reaction system produced 261 mg of 4-OHCP from 1 mmol CPA, with a molar yield of 72%.
-
Side Products : Less than 5% of the product formed undesired byproducts, primarily due to non-enzymatic decomposition.
Table 1: Enzymatic Synthesis Parameters
| Parameter | Value | Source |
|---|---|---|
| Enzyme | MroUPO (1 µM) | |
| Substrate | Cyclophosphamide (1 mM) | |
| Reaction Time | 4 hours | |
| Yield | 72% | |
| Byproducts | <5% |
Challenges in Chemical Synthesis
Limitations of Conventional Chemical Methods
Traditional chemical synthesis of 4-OHCP involves multi-step oxidation and purification processes, which are hampered by low yields (typically <20%) and instability of the intermediate aldophosphamide. The equilibrium between 4-OHCP and aldophosphamide complicates isolation, necessitating advanced stabilization techniques such as derivatization with thiol-containing agents.
Key Issues
-
Tautomerization : Spontaneous conversion of 4-OHCP to aldophosphamide requires immediate stabilization to prevent degradation.
-
Side Reactions : Competing pathways generate toxic byproducts like acrolein and phosphoramide mustard, reducing synthetic efficiency.
Analytical Methods for Synthesis Validation
UPLC-MS/MS Quantification
Post-synthesis validation relies on UPLC-MS/MS to ensure product purity and quantify yields. A validated method using volumetric absorptive microsampling (VAMS) achieves linear calibration ranges of 5–60,000 ng/mL for CP and 2.5–1,000 ng/mL for 4-OHCP, with limits of quantification (LLOQ) at 5 ng/mL and 2.5 ng/mL, respectively.
Sample Preparation Workflow
-
Derivatization : 4-OHCP is stabilized with semicarbazide (SCZ) to form 4-OHCP-SCZ, preventing tautomerization.
-
Extraction : Methanol-based solvent systems recover >90% of analytes from blood matrices.
-
Chromatography : Separation on a Waters Acquity UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) with a 6-minute gradient elution.
Table 2: UPLC-MS/MS Analytical Performance
| Parameter | Value | Source |
|---|---|---|
| Column | BEH C18 (2.1 × 100 mm) | |
| Flow Rate | 0.15 mL/min | |
| LLOQ (4-OHCP) | 2.5 ng/mL | |
| Calibration Range | 2.5–1,000 ng/mL |
Comparative Analysis of Preparation Methods
Enzymatic vs. Chemical Synthesis
| Aspect | Enzymatic | Chemical |
|---|---|---|
| Yield | 72% | <20% |
| Byproducts | Minimal (<5%) | Significant (>30%) |
| Scalability | Up to 100 mL demonstrated | Limited by purification |
| Cost | Moderate (enzyme production) | High (multi-step synthesis) |
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxycyclophosphamide undergoes several chemical reactions, including:
Oxidation: It can be further oxidized to form 4-ketocyclophosphamide.
Tautomerization: It partially tautomerizes into aldophosphamide.
Hydrolysis: It is hydrolyzed by cellular enzymes to form phosphoramide mustard and acrolein.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent in the presence of peroxygenases.
Tautomerization and Hydrolysis: These reactions occur spontaneously under physiological conditions and are facilitated by cellular enzymes.
Major Products:
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Pharmacokinetic studies have documented the metabolism and elimination profiles of 4-hydroxycyclophosphamide in various patient populations. For instance, a study focused on patients with glomerulonephritis highlighted differences in drug disposition compared to cancer patients, emphasizing the need for tailored dosing strategies based on individual patient characteristics such as race, gender, and genetic variability .
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Elimination Half-Life | 0.78 ± 0.61 hours | |
| Bioavailability (IV vs. Oral) | Equal for both routes | |
| Cmax (IV) | 4.95 ± 2.25 μg/mL | |
| Cmax (IP) | 5.39 ± 2.77 μg/mL | |
| Cmax (Oral) | 3.20 ± 1.81 μg/mL |
Therapeutic Drug Monitoring
The quantification of this compound in plasma is crucial for therapeutic drug monitoring. Analytical methods such as high-performance liquid chromatography-tandem mass spectrometry have been validated to measure this metabolite accurately, allowing clinicians to adjust cyclophosphamide dosing based on individual pharmacokinetic profiles .
Table 2: Analytical Methods for Measuring this compound
| Method | Sensitivity (LLOQ) | Sample Type | Reference |
|---|---|---|---|
| LC-MS/MS | 2.5 ng/mL | Plasma | |
| UPLC-MS/MS | 2.5 ng/mL | Dried Blood Spots | |
| HPLC | Varies by study | Plasma |
Cancer Treatment
This compound is primarily utilized in oncology due to its cytotoxic properties against various cancers, including breast and ovarian carcinomas. Its effectiveness has been demonstrated in numerous clinical trials that assess the outcomes of cyclophosphamide-based regimens .
Case Studies
- Cyclophosphamide in Hematopoietic Stem Cell Transplantation : A study involving patients undergoing autologous stem cell transplantation showed that monitoring levels of this compound could correlate with treatment efficacy and toxicity profiles .
- Use in Glomerulonephritis : Research has indicated that cyclophosphamide, through its active metabolite, can be effective in treating glomerulonephritis associated with systemic lupus erythematosus, highlighting its application beyond oncology .
- Veterinary Applications : In veterinary medicine, studies have shown that the bioavailability of this compound is comparable across different administration routes in dogs with lymphoma, supporting its use in animal oncology .
Mecanismo De Acción
4-Hydroxycyclophosphamide exerts its effects through several mechanisms:
DNA Alkylation: It forms covalent bonds with the N7 site on the guanine base of DNA, leading to cross-links and DNA strand breaks.
Apoptosis Induction: The DNA damage caused by this compound triggers apoptosis, a programmed cell death pathway.
Metabolic Activation: It is converted into aldophosphamide, which is further metabolized into phosphoramide mustard and acrolein.
Comparación Con Compuestos Similares
Cyclophosphamide (CP)
- Role : Prodrug requiring metabolic activation by CYP450 enzymes.
- PK Differences: CP has a longer half-life (6.6 ± 3.3 h) compared to 4-OHCP (apparent t1/2 = 8.6 ± 5.8 h, but rapid conversion to PM) . Dose-normalized AUC for CP (74,000 ± 26,100 ng·ml⁻¹·h) is ~14-fold higher than 4-OHCP (5,388 ± 2,841 ng·ml⁻¹·h) .
- Clinical Relevance: CP’s efficacy depends on 4-OHCP formation.
4-Hydroperoxycyclophosphamide (4-HC)
- Role : Synthetic analog that spontaneously hydrolyzes to 4-OHCP in aqueous solutions, bypassing CYP450 activation .
- Cytotoxicity : Equipotent to 4-OHCP in DNA cross-linking and cytotoxicity, making it valuable for in vitro studies .
- Stability : More stable than 4-OHCP, enabling standardized experimental use .
Phosphoramide Mustard (PM)
- Role : Final cytotoxic metabolite derived from 4-OHCP decomposition.
- Mechanism: Causes DNA interstrand cross-links but cannot passively enter cells; intracellular generation from 4-OHCP is essential .
- Potency : Sulfido derivatives of CP (e.g., 4-S-(hexane-6-ol)-sulfidocyclophosphamide) release PM intracellularly and are 4–5 times more potent than PM alone in vitro .
Aldophosphamide
- Role : Intermediate in the degradation of 4-OHCP to PM and acrolein.
- Catalysis : Conversion to PM is pH-dependent and accelerated by bifunctional catalysts (e.g., phosphate ions) .
- Instability: Not directly measurable due to rapid decomposition, underscoring 4-OHCP’s role as the critical precursor .
Acrolein
Sulfido Derivatives of Cyclophosphamide
Ifosfamide
- Role : Structural analog of CP, requiring similar CYP450 activation.
- Metabolites : Generates 4-hydroxyifosfamide, which decomposes into isophosphoramide mustard and acrolein.
- Cross-Reactivity : 4-Hydroperoxycyclophosphamide substitutes for both CP and ifosfamide in vitro due to shared activation pathways .
Key Data Tables
Table 1. Pharmacokinetic Parameters of CP and 4-OHCP in Glomerulonephritis Patients
| Parameter | Cyclophosphamide (Mean ± SD) | 4-Hydroxycyclophosphamide (Mean ± SD) |
|---|---|---|
| Cmax (ng·ml⁻¹) | 7,793 ± 5,268 | 436 ± 214 |
| AUC(0,∞) | 74,000 ± 26,100 | 5,388 ± 2,841 |
| t1/2 (h) | 6.6 ± 3.3 | 8.6 ± 5.8 |
Actividad Biológica
4-Hydroxycyclophosphamide (4-OH-CPA) is a significant metabolite of cyclophosphamide (CPA), an alkylating agent widely used in chemotherapy. Understanding the biological activity of 4-OH-CPA is crucial for optimizing therapeutic efficacy and minimizing toxicity in cancer treatment. This article reviews the biological mechanisms, pharmacokinetics, and clinical implications associated with 4-OH-CPA, supported by relevant studies and data.
Pharmacokinetics
The pharmacokinetic profile of 4-OH-CPA varies significantly based on administration routes and patient characteristics. Studies have shown that:
- Bioavailability : The bioavailability of 4-OH-CPA remains consistent whether cyclophosphamide is administered orally or intravenously, indicating interchangeable routes without substantial differences in metabolite concentrations .
- Half-life and Clearance : In patients with glomerulonephritis, pharmacokinetic parameters such as half-life and clearance rates for 4-OH-CPA were influenced by clinical variables like serum albumin levels and urinary protein excretion .
Case Study Overview
A variety of clinical studies have examined the effects of 4-OH-CPA in different patient populations. Here are some notable findings:
- Cancer Patients : In a study involving patients undergoing cyclophosphamide treatment for various cancers, plasma concentrations of 4-OH-CPA were monitored during infusions. Results indicated that higher levels of this metabolite correlated with increased therapeutic effects but also heightened myelosuppression risk .
- Lupus Nephritis : Research focusing on patients with lupus nephritis demonstrated that altered pharmacokinetics significantly affected the disposition of both cyclophosphamide and its active metabolite, emphasizing the need for personalized dosing strategies based on individual patient profiles .
- Animal Studies : In male rats treated with cyclophosphamide, plasma concentrations of 4-OH-CPA were directly correlated with observed cytotoxicity levels, reinforcing the metabolite's role in mediating both therapeutic and adverse effects .
Toxicity Profile
While 4-OH-CPA is less cytotoxic at physiological pH compared to phosphoramide mustard, it can still contribute to significant toxicity through its conversion into acrolein, a by-product known for causing bladder toxicity . The balance between therapeutic efficacy and toxicity remains a critical consideration in treatment protocols.
Data Summary Table
The following table summarizes key pharmacokinetic parameters and clinical findings related to this compound:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 4-hydroxycyclophosphamide (4-OHCP) in biological matrices?
- Methodology : Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for simultaneous quantification of 4-OHCP and cyclophosphamide in plasma or dried blood spots (DBS). Calibration curves should span 5–1000 ng/mL with a lower limit of quantification (LLOQ) of 5 ng/mL. Matrix effects must be minimized (e.g., ≤15% CV for normalized matrix factor) to ensure sensitivity .
- Validation Criteria : Precision (RSD <15%), accuracy (bias ±15%), and stability (e.g., 14-day storage at -80°C, three freeze-thaw cycles) are critical for reproducibility .
Q. How should therapeutic drug monitoring (TDM) of 4-OHCP be optimized in clinical research?
- Sampling Protocol : Collect plasma samples at 0.5 and 1 hour post-cyclophosphamide administration to capture absorption and early elimination phases. 4-OHCP levels in cancer patients typically range from 5.02 to 832.44 ng/mL, with higher concentrations correlating with metabolic activation efficacy .
- Key Parameters : Monitor Cmax (peak concentration) and AUC (area under the curve) to assess interpatient variability in CYP2B6-mediated activation .
Q. What are the best practices for handling and storing 4-OHCP in biological samples?
- Stability : 4-OHCP is stable in plasma for at least 14 days at -80°C and withstands three freeze-thaw cycles. Use EDTA or heparin as anticoagulants to prevent degradation .
- Sample Preparation : Precipitate proteins with acetonitrile or methanol to isolate 4-OHCP and avoid artifactual interconversion with aldophosphamide .
Advanced Research Questions
Q. How do genetic polymorphisms (e.g., CYP2B6, ABCB1) influence 4-OHCP pharmacokinetics in autoimmune and cancer patients?
- CYP2B6 Variants : The CYP2B69 allele reduces 4-OHCP formation, leading to lower Cmax and AUC. Conversely, ABCB1 C3435T polymorphisms alter drug efflux, affecting systemic exposure .
- Clinical Impact : Patients with reduced CYP2B6 activity may require dose adjustments to maintain therapeutic efficacy, particularly in lupus nephritis or vasculitis .
Q. What experimental models resolve the debate over 4-OHCP versus phosphoramide mustard as the primary cytotoxic metabolite?
- In Vitro Models : Mafosfamide (a pre-activated cyclophosphamide analog) bypasses hepatic metabolism, enabling direct study of 4-OHCP’s intracellular effects. Dose ranges of 0.5–2 µg/mL mimic low serum cyclophosphamide levels observed in vivo .
- Mechanistic Studies : NMR and mass spectrometry reveal that aldophosphamide (4-OHCP’s tautomer) undergoes β-elimination to form phosphoramide mustard, which induces DNA crosslinking. However, 4-OHCP itself contributes to cytotoxicity via aldehyde-mediated oxidative stress .
Q. How does pH and buffer composition affect the equilibrium between 4-OHCP, aldophosphamide, and their derivatives?
- Chemical Kinetics : At pH 7.0, cis-4-OHCP, trans-4-OHCP, aldophosphamide, and its hydrate exist in a 4:2:0.3:1 ratio. General-acid catalysis accelerates aldophosphamide formation, while general-base catalysis promotes β-elimination to phosphoramide mustard .
- Implications for Formulation : Buffer systems (e.g., phosphate vs. cacodylate) do not alter equilibrium ratios but influence reaction rates. Stabilizing aldophosphamide requires pH <5 to suppress elimination .
Q. What covariates (e.g., serum albumin, renal function) significantly alter 4-OHCP pharmacokinetics in glomerulonephritis patients?
- Serum Albumin : Elevated albumin prolongs 4-OHCP half-life (increased AUC0–∞), while hypoalbuminemia reduces cyclophosphamide Cmax and increases volume of distribution (Vd) .
- Renal Impairment : Reduced glomerular filtration rate (GFR) delays 4-OHCP clearance, necessitating dose adjustments to avoid toxicity .
Methodological Considerations
Q. How can researchers design studies to account for 4-OHCP’s rapid equilibration and instability?
- Analytical Controls : Include stability-indicating assays (e.g., spiked degradation samples) to differentiate true 4-OHCP levels from artifacts. Use deuterated internal standards for MS/MS quantification .
- In Vivo vs. In Vitro : For in vitro models, supplement media with aldehyde dehydrogenase inhibitors (e.g., disulfiram) to block 4-OHCP oxidation and mimic hepatic detoxification pathways .
Q. What reporting standards are essential for replicating pharmacokinetic studies of 4-OHCP?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
